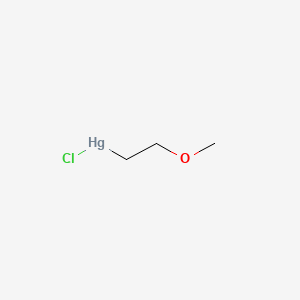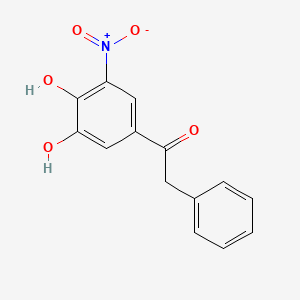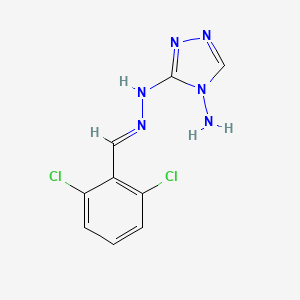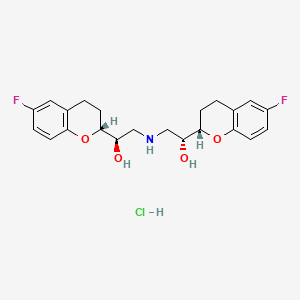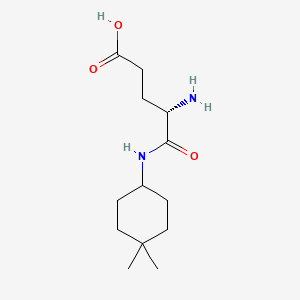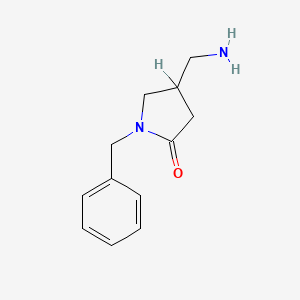
Oxolamine citrate
Descripción general
Descripción
El citrato de oxolamina es un medicamento que se utiliza principalmente como antitusivo y antiinflamatorio. Es eficaz para reducir la irritación de los receptores nerviosos en el tracto respiratorio, lo que lo hace útil para tratar afecciones como faringitis, traqueítis, bronquitis, bronquiectasias y tos ferina . El citrato de oxolamina no está aprobado para su uso en los Estados Unidos, pero está disponible en otros países, como Nueva Zelanda y Taiwán .
Mecanismo De Acción
El citrato de oxolamina ejerce sus efectos al reducir la irritación de los receptores nerviosos en el tracto respiratorio. Esta acción se debe principalmente a sus propiedades antiinflamatorias, que ayudan a disminuir la inflamación y la irritación en las vías respiratorias . Los objetivos moleculares y las vías implicadas incluyen la inhibición de mediadores inflamatorios y la modulación del reflejo de la tos .
Compuestos similares:
Oxeladina: Otro antitusivo con propiedades antiinflamatorias similares.
Propiphenazona: A menudo se usa en combinación con oxolamina por sus efectos analgésicos y antiinflamatorios.
Clorfeniramina: Un antihistamínico que a veces se combina con oxolamina en formulaciones para la tos y el resfriado.
Unicidad del citrato de oxolamina: El citrato de oxolamina es único en su doble acción como antitusivo y antiinflamatorio. Su capacidad para reducir la irritación en el tracto respiratorio al mismo tiempo que suprime el reflejo de la tos lo hace particularmente eficaz para tratar afecciones respiratorias .
Análisis Bioquímico
Biochemical Properties
Oxolamine citrate plays a significant role in biochemical reactions due to its anti-inflammatory activity . It interacts with various enzymes, proteins, and other biomolecules to reduce irritation of nerve receptors in the respiratory tract . The compound’s interaction with these biomolecules helps in alleviating symptoms associated with respiratory tract inflammation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by reducing inflammation and irritation in the respiratory tract . This compound impacts cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in the symptoms of respiratory conditions . The anti-inflammatory properties of this compound help in modulating the immune response and reducing cellular stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation . This compound exerts its effects by reducing the activity of enzymes involved in inflammatory pathways, thereby decreasing the production of pro-inflammatory cytokines . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound maintains its efficacy over extended periods, although its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and alleviates symptoms of respiratory conditions . At higher doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing significant side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its anti-inflammatory activity . The compound interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . These interactions help in reducing the production of pro-inflammatory mediators and promoting the resolution of inflammation . The metabolic pathways of this compound are essential for its therapeutic efficacy and safety profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, such as the respiratory tract . The transport and distribution of this compound are critical for its therapeutic effects, as they determine the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound exerts its effects at the desired sites within the cell, thereby enhancing its therapeutic potential .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del citrato de oxolamina implica la reacción de oxolamina con ácido cítrico. La propia oxolamina se sintetiza a través de una serie de reacciones químicas que comienzan con dietilamina y 3-fenil-1,2,4-oxadiazol . Las condiciones de reacción suelen implicar el uso de disolventes como acetonitrilo y reactivos como trietilamina y ácido ortofosfórico .
Métodos de producción industrial: En entornos industriales, el citrato de oxolamina se produce utilizando métodos de cromatografía líquida de alto rendimiento (HPLC) para garantizar la pureza y la uniformidad. El proceso implica el uso de columnas BDS hypersil C18 y una fase móvil que consiste en una mezcla de tampón y acetonitrilo . La detección se lleva a cabo a una longitud de onda de 230 nm .
Análisis De Reacciones Químicas
Tipos de reacciones: El citrato de oxolamina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El citrato de oxolamina se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los reactivos como los halógenos o los agentes alquilantes se utilizan comúnmente en reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxido de oxolamina N, mientras que las reacciones de sustitución pueden producir varios derivados de oxolamina sustituidos .
Aplicaciones Científicas De Investigación
El citrato de oxolamina tiene varias aplicaciones de investigación científica:
Comparación Con Compuestos Similares
Oxeladin: Another cough suppressant with similar anti-inflammatory properties.
Propyphenazone: Often used in combination with oxolamine for its analgesic and anti-inflammatory effects.
Chlorpheniramine: An antihistamine that is sometimes combined with oxolamine in cough and cold formulations.
Uniqueness of Oxolamine Citrate: this compound is unique in its dual action as both a cough suppressant and an anti-inflammatory agent. Its ability to reduce irritation in the respiratory tract while also suppressing the cough reflex makes it particularly effective for treating respiratory conditions .
Propiedades
Número CAS |
1949-20-8 |
|---|---|
Fórmula molecular |
C20H27N3O8 |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
(3S)-3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium |
InChI |
InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
RBZIGQJSMCOHSS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES isomérico |
CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)[C@@](CC(=O)[O-])(C(=O)O)O |
SMILES canónico |
CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Apariencia |
Solid powder |
| 34155-96-9 1949-20-8 |
|
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
959-14-8 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5-diethylaminoethyl-3-phenyl-1,2,4-oxadiazole Bredon Oxobron oxolamine oxolamine citrate oxolamine monohydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common analytical techniques employed for quantifying oxolamine citrate in pharmaceutical formulations?
A1: Several methods have been explored for the quantification of this compound, including:
- UV Spectrophotometry: This technique capitalizes on the UV absorbance properties of this compound. Studies have employed various spectrophotometric methods, including first-order derivative [], second-order derivative [], third-order derivative [], and area under the curve methods [], demonstrating their effectiveness for analyzing both bulk drug and tablet formulations.
- High-Performance Liquid Chromatography (HPLC): HPLC offers enhanced separation and sensitivity. Researchers have successfully developed and validated HPLC methods utilizing different columns and mobile phases for the determination of this compound in pharmaceutical formulations [, , ].
Q2: What challenges are associated with formulating this compound, and what strategies have been investigated to address them?
A2: One challenge is achieving sustained release to reduce dosing frequency and potentially minimize side effects. Microencapsulation has been explored as a strategy to create sustained-release formulations of this compound []. By encapsulating the drug, researchers aim to control its release profile, potentially improving patient compliance and minimizing side effects associated with fluctuating drug levels.
Q3: How is the dissolution of this compound tablets evaluated?
A3: Dissolution studies are crucial for understanding the drug release characteristics from solid dosage forms. Researchers have employed the USP XXI paddle method to assess the in vitro release profiles of this compound tablets using different media and agitation speeds []. UV spectrophotometry is commonly employed to quantify the dissolved drug during these dissolution tests.
Q4: What is the primary therapeutic use of this compound?
A4: this compound is primarily recognized for its antitussive properties and has been used to suppress coughs [, ].
Q5: Has the mechanism of action of this compound been fully elucidated?
A5: While this compound is acknowledged for its antitussive effect, its precise mechanism of action remains to be fully elucidated. Further research is needed to understand the specific molecular targets and pathways involved in its antitussive effect.
Q6: Are there any documented cases of adverse effects associated with this compound?
A6: Yes, there have been reports of hallucinations in children under the age of 10 who were given this compound cough mixtures []. While this side effect appears to be uncommon, it highlights the importance of careful dosing considerations, particularly in younger populations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


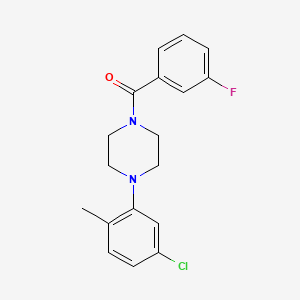
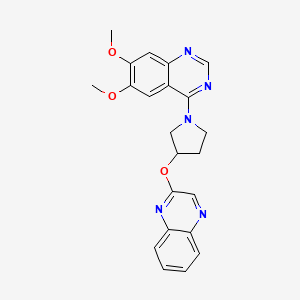
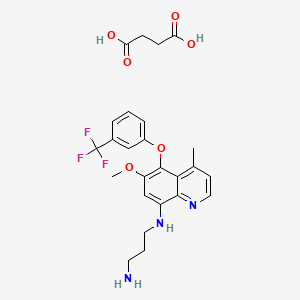
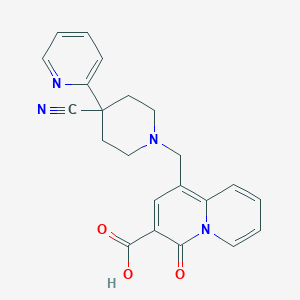
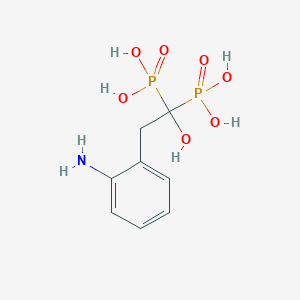
![P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid](/img/structure/B1677990.png)
![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)
